(4Z,10Z)-Tetradecadienyl Acetate is a chemical compound notable for its role as a sex pheromone in various insect species, particularly within the Lepidoptera order. This compound, with the molecular formula and a molecular weight of 252.39 g/mol, is characterized by its unique double bond configuration, which contributes to its biological activity. The compound is primarily sourced from synthetic methods, although it can also be found in some natural extracts.
(4Z,10Z)-Tetradecadienyl Acetate belongs to the class of organic compounds known as esters, specifically fatty acid esters. It is classified under the category of pheromones due to its biological function in insect communication.
The synthesis of (4Z,10Z)-Tetradecadienyl Acetate typically involves several key steps:
The molecular structure of (4Z,10Z)-Tetradecadienyl Acetate features two double bonds located at the 4th and 10th carbon positions of a tetradecane chain. Its structural formula can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 252.39 g/mol |
Isomeric SMILES | CCC/C=C\CCCC/C=C\CCCOC(=O)C |
(4Z,10Z)-Tetradecadienyl Acetate can undergo various chemical transformations:
The reactivity of (4Z,10Z)-Tetradecadienyl Acetate allows it to serve as a substrate for synthetic transformations in organic chemistry, particularly in the development of pheromone analogs and other bioactive compounds.
The mechanism by which (4Z,10Z)-Tetradecadienyl Acetate functions as a pheromone involves its interaction with specific olfactory receptors in insects. Upon binding to these receptors, it triggers behavioral responses such as mating or aggregation:
Relevant data from analyses indicate that the compound maintains its structural integrity under standard laboratory conditions but may require careful handling during synthesis and storage .
(4Z,10Z)-Tetradecadienyl Acetate has diverse applications across several fields:
This compound exemplifies the intersection of chemistry and biology, showcasing how synthetic organic compounds can have significant ecological and industrial relevance.
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7